Phenylalanyltryptophan
Overview
Description
Phenylalanyltryptophan is a dipeptide formed from L-phenylalanine and L-tryptophan residues . It has a role as a metabolite .
Molecular Structure Analysis
Phenylalanyltryptophan has a molecular formula of C20H21N3O3 . It contains a total of 49 bonds, including 28 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 2 double bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .
Scientific Research Applications
Biomarker for Gastroesophageal Cancer
Phenylalanyltryptophan may have potential as a biomarker in gastroesophageal cancer. Research is investigating concentrations of related amino acids within biofluids and tissues of patients to assess their viability as indicators of this disease .
Precursor for Biogenic Amines
This compound is significant as a precursor for biogenic amines such as 5-hydroxytryptamine (5-HT) and catecholamines. The influence of amino acid availability on amine synthesis and function is an active area of research .
Formation of Organized Structures
Phenylalanyltryptophan could be involved in forming organized structures like fibrils and nanotubes, which are of high interest in health science and biotechnology .
Mechanism of Action
Target of Action
Phenylalanyltryptophan, also known as H-PHE-TRP-OH, belongs to the class of organic compounds known as peptides . The aromatic amino acids tryptophan, phenylalanine, and tyrosine are important as precursors of 5-hydroxytryptamine (5-HT) and the catecholamines . The extent to which availability of these amino acids can influence biogenic amine synthesis and function is still a matter of active research .
Mode of Action
It is known that the aromatic amino acids, including phenylalanine and tryptophan, are precursors to important neurotransmitters such as 5-ht and catecholamines . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, and appetite, among others .
Biochemical Pathways
Phenylalanyltryptophan is involved in the metabolism of amino acids, peptides, and analogs . It is part of the broader biochemical pathways of tryptophan, phenylalanine, and tyrosine metabolism . These pathways lead to the production of various metabolites, including 5-HT and catecholamines . Dysregulation of these pathways, such as the ornithine cycle, has been associated with inflammation and coagulation in severe patients .
Pharmacokinetics
It is known that the bioavailability of aromatic amino acids can influence the synthesis and function of biogenic amines .
Result of Action
The molecular and cellular effects of Phenylalanyltryptophan’s action are likely to be linked to its role as a precursor to neurotransmitters. Changes in the levels of these neurotransmitters can have significant effects on various physiological processes, including mood, sleep, and appetite .
Action Environment
A variety of physiological, lifestyle, nutritional, and environmental factors can affect the metabolism of Phenylalanyltryptophan and the related metabolic pathways . Long-term perturbation of these factors may be associated with more severe symptoms .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-WMZOPIPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947461 | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phenylalanyltryptophan | |
CAS RN |
24587-41-5 | |
Record name | Phenylalanyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylalanyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenylalanyltryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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